molecular formula C19H16N6OS B10873552 2-[5-(2-Furyl)-1H-pyrazol-3-YL]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-[5-(2-Furyl)-1H-pyrazol-3-YL]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10873552
M. Wt: 376.4 g/mol
InChI Key: OAZFLQVYCGFTET-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure holds promise! Let’s break it down:

    Name: 2-[5-(2-Furyl)-1H-pyrazol-3-YL]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

    Structure: It combines a pyrazole ring, a furyl group, and a triazolo-pyrimidine core.

    Purpose: Researchers have explored its potential as a , which makes it relevant in cancer treatment.

Preparation Methods

Synthetic Routes::

    Pyrazole Synthesis: Start with a furyl aldehyde and hydrazine to form the pyrazole ring.

    Triazolo-Pyrimidine Formation: Combine the pyrazole intermediate with a thieno-triazole precursor.

    Tetrahydro-Cycloheptane Ring Closure: Cyclize the compound to form the tetrahydro-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold.

Reaction Conditions::
  • These reactions often require catalysts and specific solvents .
  • Temperature: Typically carried out at .

    Yields: The overall yield can vary based on the specific synthetic route.

Industrial Production::
  • While not widely used industrially, research labs synthesize this compound for further study.

Chemical Reactions Analysis

    Reactivity: It undergoes various reactions, including , , and .

    Common Reagents:

    Major Products:

Scientific Research Applications

    Cancer Research: Investigated as a for selective cancer treatment.

    Biological Studies: Used to explore cell cycle regulation and apoptosis pathways.

    Drug Development: Potential lead compound for novel anticancer drugs.

Mechanism of Action

    CDK2 Inhibition: Binds to CDK2, disrupting cell cycle progression.

    Apoptosis Induction: Triggers programmed cell death pathways.

Comparison with Similar Compounds

    Unique Features: Its fused triazolo-pyrimidine and thieno-triazole rings set it apart.

    Similar Compounds:

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

15-[5-(furan-2-yl)-1H-pyrazol-3-yl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene

InChI

InChI=1S/C19H16N6OS/c1-2-5-11-15(7-3-1)27-19-16(11)18-21-17(24-25(18)10-20-19)13-9-12(22-23-13)14-6-4-8-26-14/h4,6,8-10H,1-3,5,7H2,(H,22,23)

InChI Key

OAZFLQVYCGFTET-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=NNC(=C5)C6=CC=CO6

Origin of Product

United States

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